molecular formula C8H11N3O2 B2638323 4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2260936-22-7

4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2638323
CAS No.: 2260936-22-7
M. Wt: 181.195
InChI Key: JMCONSWIVHDGAP-UHFFFAOYSA-N
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Description

4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid is a versatile compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential for diverse chemical reactions and synthesis. Its applications range from drug discovery to material science, making it an essential tool for innovative studies.

Preparation Methods

The synthesis of 4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, which allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine

Chemical Reactions Analysis

4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming complex polycyclic structures.

    Reduction Reactions: The azido group can be reduced to an amine, providing a pathway to further functionalization.

Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polycyclic compounds.

    Biology: The compound’s derivatives are used in the study of biological systems and as potential drug candidates.

    Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can undergo cycloaddition reactions, forming stable triazoles, which are important in click chemistry. The compound’s bicyclic structure also provides rigidity, making it a valuable scaffold in the design of bioactive molecules .

Comparison with Similar Compounds

4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other bicyclic compounds such as:

    Camphor: A naturally occurring compound with a similar bicyclic structure but different functional groups.

    Sordarins: Bioactive natural products containing a bicyclic core.

    Bornanesultam: A chiral auxiliary used in asymmetric synthesis.

The uniqueness of this compound lies in its azido group, which provides a versatile handle for further chemical modifications and applications in various fields of research.

Properties

IUPAC Name

4-azidobicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-11-10-8-3-1-7(5-8,2-4-8)6(12)13/h1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCONSWIVHDGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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